
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
The synthesis of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-1-methylbenzene with tert-butyl isocyanide in the presence of a base can yield the desired indazole derivative . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents, to enhance yield and purity.
Análisis De Reacciones Químicas
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate can be compared with other indazole derivatives, such as:
- 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate
- 5-Bromo-1-methyl-1H-indazole
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C14H15BrN2O4 |
|---|---|
Peso molecular |
355.18 g/mol |
Nombre IUPAC |
1-O-tert-butyl 5-O-methyl 3-bromoindazole-1,5-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 |
Clave InChI |
AIGUOBNVQXRKPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


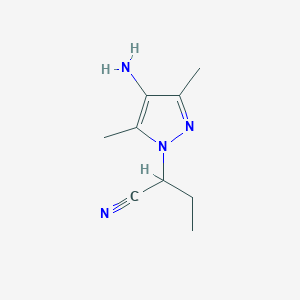
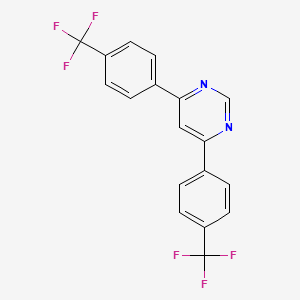
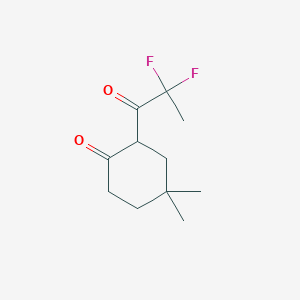
![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
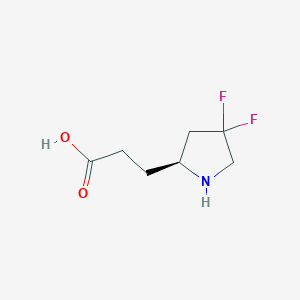
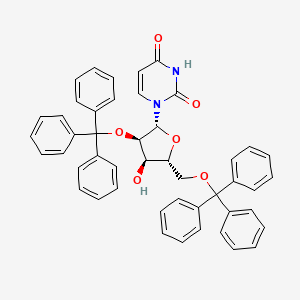
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
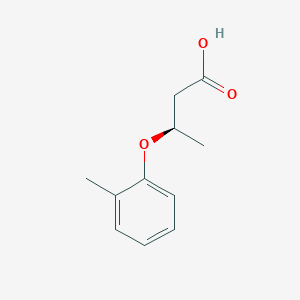
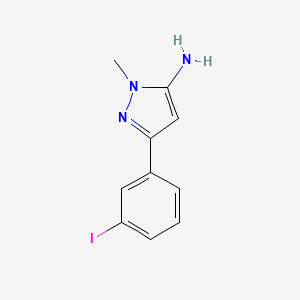

![4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13089110.png)
![(2R)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13089111.png)

